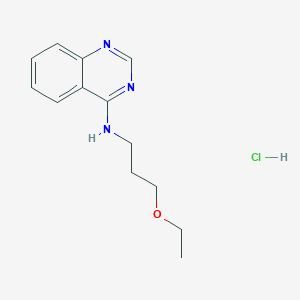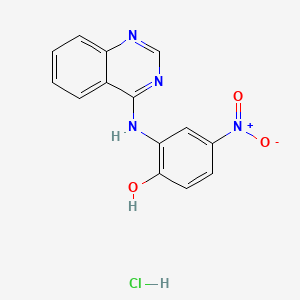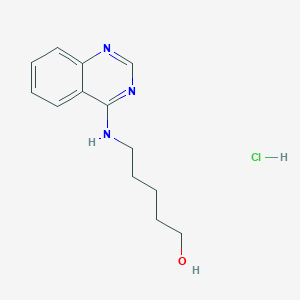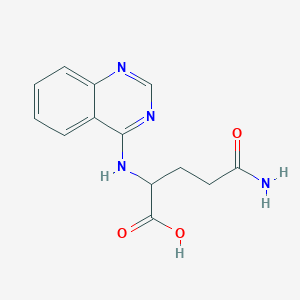
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the reaction of diethyl acetylenedicarboxylate with aryl amines in the presence of molecular iodine as a catalyst in acetonitrile at 80°C . This method is efficient, metal-free, and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or alkylating agents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby preventing the proliferation of cancer cells .
類似化合物との比較
Diethyl 2-styrylquinoline-3,4-dicarboxylates: Known for their antitumor activity.
4-Hydroxy-2-quinolones: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness: Diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
diethyl 4-(3-acetyloxypropylamino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-4-26-19(24)14-7-8-17-15(11-14)18(21-9-6-10-28-13(3)23)16(12-22-17)20(25)27-5-2/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZUHHRVKAQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744881.png)
![ethyl (2E)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetate](/img/structure/B7744885.png)
![methyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744891.png)
![4-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]azaniumylbutanoate](/img/structure/B7744892.png)
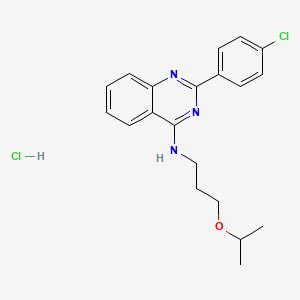
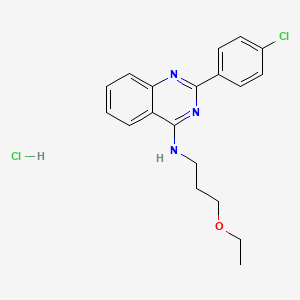
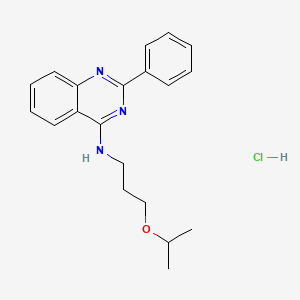
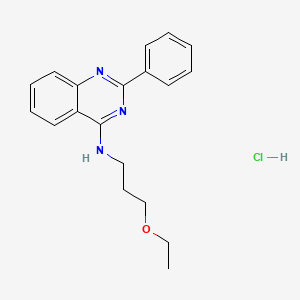
![4-Methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744910.png)
![4-Chloro-2-[(2-phenylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7744911.png)
